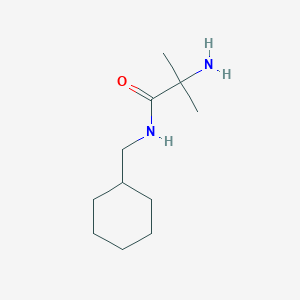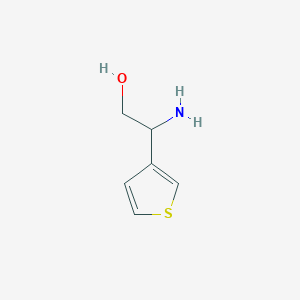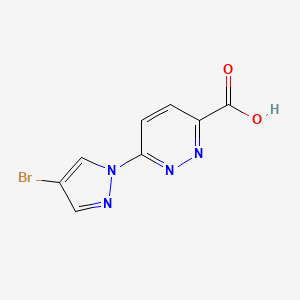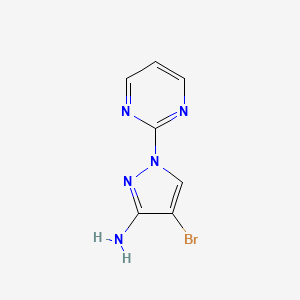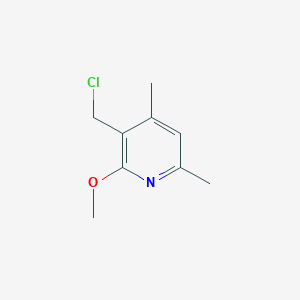
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid
Vue d'ensemble
Description
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H10N4O3. It is also known as MPOC or MPOX and has been used in various scientific research applications.
Applications De Recherche Scientifique
Antiproliferative Agents in Cancer Research
Compounds related to 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown potential in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell proliferation markers like PCNA .
Heat Shock Protein 90 (HSP90) Inhibitors
The structural motif present in 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid has been utilized in the design of HSP90 inhibitors. These inhibitors play a crucial role in cancer therapy as they can lead to the degradation of client proteins involved in tumor growth and survival .
Fluorescence-Based pH Indicators
Derivatives of the compound have been identified as potent pH indicators, enabling both fluorescence intensity-based and ratiometric pH sensing. This application is particularly useful in biological and chemical research where precise pH measurements are critical .
Molecular Chaperones in Protein Folding
The compound’s framework is instrumental in the study of molecular chaperones like HSP90, which are essential for the correct folding of polypeptide chains. This helps prevent denaturation and aggregation of proteins, maintaining cellular protein homeostasis .
Synthesis of Pyrazolo[4,3-c]pyridines
The compound serves as a precursor in the synthesis of pyrazolo[4,3-c]pyridines, which are valuable in medicinal chemistry for their diverse biological activities and potential therapeutic applications .
Development of New Scaffolds for Drug Discovery
The unique structure of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid provides a new scaffold that can be further modified to create novel compounds with potential as drug candidates in various therapeutic areas .
Study of Apoptotic Pathways
Research involving this compound has contributed to understanding the mechanisms of cell death, particularly the induction of apoptosis through the activation of caspase enzymes and PARP-1 cleavage .
Chemical Biology and Mechanistic Studies
The compound’s derivatives are used in chemical biology to dissect complex biological processes and mechanisms at the molecular level, providing insights into the interactions and functions of biomolecules .
Propriétés
IUPAC Name |
4-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)15-8(11-5)6-3-10-12(2)4-6/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJBPRAUIAHFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CN(N=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid | |
CAS RN |
1498817-98-3 | |
| Record name | 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



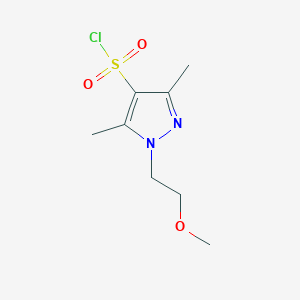
![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1530259.png)
![4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B1530261.png)
![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)
